The synthesis of Irvalec has been explored through various methods, with a focus on optimizing conditions for high yield and purity. The compound can be synthesized using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and composition of the peptide. Additionally, large-scale synthesis methods have been developed that maintain similar reaction conditions but are optimized for industrial production. These methods often involve purification steps such as high-performance liquid chromatography to achieve the desired purity levels necessary for clinical applications.
Irvalec's molecular structure has been extensively characterized through nuclear magnetic resonance spectroscopy and mass spectrometry. The compound consists of a complex cyclic structure that contributes to its biological activity. Detailed structural data reveal that Irvalec features multiple functional groups that facilitate its interaction with cellular membranes, enhancing its cytotoxic properties against tumor cells. The specific molecular formula for Irvalec is C₃₃H₄₅N₉O₉S, and its molecular weight is approximately 683.84 g/mol .
Irvalec undergoes several chemical reactions that are critical to its function as a cytotoxic agent. Upon administration, it interacts with lipid components of the plasma membrane in tumor cells, leading to membrane permeabilization. This process results in the rapid loss of membrane integrity and subsequent necrotic cell death. The primary reaction involves the insertion of Irvalec into lipid bilayers, which alters membrane fluidity and disrupts cellular homeostasis. In vitro studies have demonstrated that this mechanism is effective across various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells .
The mechanism by which Irvalec exerts its antitumor effects involves several key processes:
Data from experimental studies indicate that Irvalec's action is rapid, with significant effects observable within hours of treatment .
Irvalec exhibits several notable physical and chemical properties:
These properties are essential for formulating effective delivery systems for therapeutic applications .
Irvalec has significant potential in scientific research and clinical applications:
Irvalec (generic name: elisidepsin), designated research code PM02734, is a synthetic cyclic depsipeptide belonging to the Kahalalide family of marine-derived compounds. It features a complex 77-amino acid structure (molecular formula: C₇₇H₁₂₅F₃N₁₄O₁₈; molecular weight: 1591.89 g/mol) characterized by alternating ester (depsi) and amide bonds that confer its distinctive membrane-targeting properties [4] [10]. This compound is structurally derived from Kahalalide F (KF), a naturally occurring peptide initially isolated in 1993 from the symbiotic system of the herbivorous marine mollusk Elysia rufescens and its algal diet (Bryopsis pennata and B. plumosa) [2] [8]. Unlike traditional cytotoxic agents targeting DNA or specific intracellular enzymes, Irvalec's mechanism centers on rapid plasma membrane disruption, leading to oncotic cell death—a property shared with but enhanced beyond its natural analog [4] [6].
Marine depsipeptides represent a unique class of antineoplastic agents due to their biosynthetic origins in marine ecosystems and membrane-selective activity. The ecological role of Kahalalide F in its native environment suggests defensive functions against predation, highlighting the evolutionary optimization for membrane interaction [2] [8]. Irvalec retains this biological premise but exhibits superior pharmaceutical properties, including synthetic feasibility and enhanced tumor cell selectivity [10].
Table 1: Key Marine Depsipeptides with Antitumor Activity
Compound | Source Organism | Chemical Class | Primary Mechanism |
---|---|---|---|
Kahalalide F | Elysia rufescens/Bryopsis spp. | Cyclic depsipeptide | Lysosomal/membrane disruption |
Irvalec (PM02734) | Synthetic (KF-derived) | Cyclic depsipeptide | Plasma membrane permeabilization |
Didemnin B | Tunicate (Trididemnum solidum) | Cyclic depsipeptide | Protein synthesis inhibition |
The development of Irvalec by PharmaMar emerged from a systematic evaluation of Kahalalide F analogs to overcome limitations of the natural compound, including supply challenges and variable pharmacokinetics. Preclinical selection prioritized compounds based on three pillars:
Irvalec was selected from over 200 synthetic analogs due to its optimal pharmacokinetic properties and consistent membrane-disruptive action. Phase I trials confirmed achievable plasma concentrations (up to 2 μM) aligning with preclinical effective doses, validating its translation to clinical investigation for advanced solid tumors, particularly esophageal, gastric, and NSCLC [7] [10]. Resistance studies further informed development; HCT-116 colorectal cancer cells with acquired Irvalec resistance demonstrated glycosylceramide deficiency due to altered ceramide glucosyltransferase (UGCG) activity. Conversely, restoring glycosylceramide synthesis in deficient cells (e.g., GM95 melanoma) re-sensitized them to Irvalec, establishing this lipid class as a critical determinant of efficacy [6].
Table 2: Key Milestones in Irvalec Development
Stage | Achievement | Reference Model |
---|---|---|
Natural compound isolation | Kahalalide F identified from E. rufescens/Bryopsis spp. (1993) | Marine mollusk/algae |
Analog synthesis & screening | >200 KF analogs generated; PM02734 (Irvalec) selected | PharmaMar compound library |
Mechanistic validation | Confirmed plasma membrane targeting via glycosylceramide binding | HCT-116/GM95 cell lines |
Clinical translation | Phase I: Achieved target plasma concentrations (2 μM) | Advanced cancer patients |
Irvalec’s structure comprises a macrocyclic core with a linear lipopeptide tail, incorporating several non-proteinogenic amino acids critical for bioactivity:
Compared to Kahalalide F, Irvalec features a modified N-terminal acyl chain (4-methylhexanoyl group) and an ester bond replacing the lactone in the macrocycle. These refinements enhance metabolic stability and membrane affinity [4] [10]. The molecule’s amphipathic character enables self-organization within lipid bilayers, as demonstrated by Förster resonance energy transfer (FRET) assays showing oligomerization upon membrane insertion [4] [6]. This self-assembly creates supramolecular pores or defects, triggering rapid Ca²⁺ influx, loss of membrane potential, and oncosis [4] [6].
Table 3: Structural Comparison of Irvalec and Kahalalide F
Feature | Irvalec (PM02734) | Kahalalide F | Functional Impact |
---|---|---|---|
Molecular weight | 1591.89 g/mol | 1477.87 g/mol | Enhanced membrane interaction |
N-terminal group | 4-Methylhexanoyl | Unsubstituted fatty acid | Increased hydrophobicity |
Macrocyclic bond | Ester | Lactone | Improved metabolic stability |
Key residues | D-allo-Thr, D-Val, Ornithine | Similar but lacks D-allo-Thr | Altered spatial orientation |
Notably, structural activity relationship (SAR) studies indicate that modifications to the ornithine residue or the lipophilic tail significantly reduce potency, underscoring their roles in membrane engagement. Conversely, fluorophore-tagged derivatives (e.g., Oregon Green–Irv) retain activity, enabling mechanistic visualization of membrane restructuring [6] [10]. These features collectively position Irvalec as a mechanistically distinct entity among membrane-targeting oncology therapeutics, with ongoing clinical exploration focused on combinatorial regimens to circumvent resistance mechanisms like EMT or KRAS mutations [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7